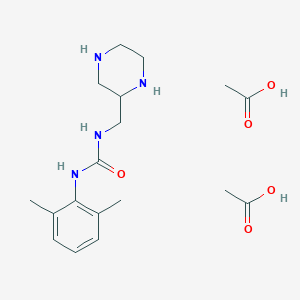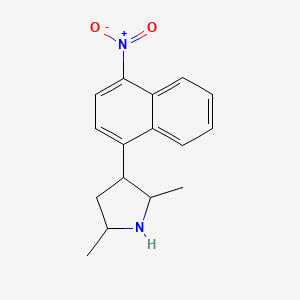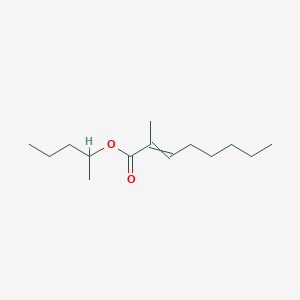
Urea, N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both a urea moiety and a piperazine ring, suggests potential biological activity and utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, the synthetic route may involve the following steps:
Formation of the Urea Moiety: Reacting 2,6-dimethylaniline with an isocyanate to form the urea derivative.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine reacts with the urea derivative.
Diacetate Formation: The final step involves the acetylation of the compound to form the diacetate.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Urea derivatives, including Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, have significant applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential use as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The piperazine ring may enhance binding affinity and specificity to certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-: Similar structure but without the diacetate moiety.
Urea, N-(2,6-dimethylphenyl)-N’-(2-morpholinylmethyl)-: Contains a morpholine ring instead of a piperazine ring.
Urea, N-(2,6-dimethylphenyl)-N’-(2-pyrrolidinylmethyl)-: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The presence of the diacetate moiety in Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate may confer unique solubility and stability properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
819075-32-6 |
|---|---|
Formule moléculaire |
C18H30N4O5 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
acetic acid;1-(2,6-dimethylphenyl)-3-(piperazin-2-ylmethyl)urea |
InChI |
InChI=1S/C14H22N4O.2C2H4O2/c1-10-4-3-5-11(2)13(10)18-14(19)17-9-12-8-15-6-7-16-12;2*1-2(3)4/h3-5,12,15-16H,6-9H2,1-2H3,(H2,17,18,19);2*1H3,(H,3,4) |
Clé InChI |
INSHZJXWSHNCOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NCC2CNCCN2.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)



![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)



![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)


